4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Description
4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS: 899738-01-3) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl group. This dual-oxadiazole architecture confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. Notably, its synthesis involves the reaction of 1,2,5-oxadiazole-3,4-diamine with appropriate diketones or electrophiles, as seen in analogous compounds .
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-18-7-4-3-6(5-8(7)19-2)12-14-11(17-20-12)9-10(13)16-21-15-9/h3-5H,1-2H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYYLWFPCBVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=NON=C3N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 289.25 g/mol. The structure features two oxadiazole rings and a dimethoxyphenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Compounds containing oxadiazole moieties have been reported to exhibit a wide range of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Certain compounds have been linked to reduced inflammation through various biochemical pathways.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been evaluated for their effectiveness against various cancer cell lines.
Case Studies
- In vitro Studies : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example:
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in cell proliferation and survival:
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely related to their structural features:
- The presence of electron-donating groups like methoxy enhances the cytotoxicity against cancer cells.
- Substituents at specific positions on the oxadiazole ring can significantly influence the compound's potency and selectivity .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | EGFR Inhibition |
| Compound B | HCT-116 | 0.80 | HDAC Inhibition |
| Compound C | SNB-75 | 95.70% GP | Apoptosis Induction |
| Compound D | MDA-MB-435 | 6.82 | Unknown |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine showed potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation signals .
Antimicrobial Properties
Another area of application is in antimicrobial research. The compound has been tested against several bacterial strains and fungi. Results revealed that it possesses broad-spectrum antimicrobial activity, making it a potential candidate for developing new antibiotics .
Organic Electronics
In material science, This compound has been explored for its use in organic electronic devices. Its ability to act as a charge transport material has been highlighted in studies focusing on organic light-emitting diodes (OLEDs) and organic solar cells. The compound's favorable charge mobility enhances device performance significantly .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, This compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains. This suggests its potential as a therapeutic agent in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the 1,2,4-Oxadiazole Ring
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Structure : Replaces the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.
- Properties : Fluorine’s electronegativity enhances polarity and metabolic stability. Molecular weight (247.19 g/mol) is comparable to the dimethoxy analog .
- Applications: Potential use in medicinal chemistry for improved bioavailability.
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Structure : Substituted with a pyridine ring instead of an aromatic phenyl group.
- Toxicity : Linked to hepatotoxicity and drug-induced liver injury in silico studies, suggesting cautious use in drug design .
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Core Modifications: Multi-Oxadiazole Systems
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Physicochemical Properties
- Molecular Weight : Ranges from 201.57 g/mol (chloromethyl analog) to 247.19 g/mol (fluoro/dimethoxy derivatives) .
- Lipophilicity : Methoxy groups (dimethoxy analog) increase lipophilicity (higher logP), while fluorine or pyridine enhances polarity.
- Synthetic Accessibility: Derivatives with chloromethyl or pyrrole groups are synthesized via Paal–Knorr reactions or nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
